![molecular formula C14H10N6O B12504121 Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)
Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,13,16,17-tetraazatetracyclo[8700(2),?0(1)(1),(1)?]heptadeca-1(10),2(7),3,5,8,12,14,16-octaene-14-carbohydrazide is a complex organic compound characterized by its unique polycyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,13,16,17-tetraazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(10),2(7),3,5,8,12,14,16-octaene-14-carbohydrazide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
11,13,16,17-tetraazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(10),2(7),3,5,8,12,14,16-octaene-14-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction pathway and the yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
11,13,16,17-tetraazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(10),2(7),3,5,8,12,14,16-octaene-14-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 11,13,16,17-tetraazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(10),2(7),3,5,8,12,14,16-octaene-14-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- 1,13,16-Triazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2(7),3,5,8,10,12(17),13,15-octaene-11,14,15-tricarbonitrile
- N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
Uniqueness
11,13,16,17-tetraazatetracyclo[8700(2),?0(1)(1),(1)?]heptadeca-1(10),2(7),3,5,8,12,14,16-octaene-14-carbohydrazide is unique due to its specific polycyclic structure and the presence of multiple nitrogen atoms
Propiedades
Fórmula molecular |
C14H10N6O |
|---|---|
Peso molecular |
278.27 g/mol |
Nombre IUPAC |
11,13,16,17-tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaene-14-carbohydrazide |
InChI |
InChI=1S/C14H10N6O/c15-17-14(21)12-13-19-18-11-9-4-2-1-3-8(9)5-6-10(11)20(13)7-16-12/h1-7H,15H2,(H,17,21) |
Clave InChI |
ZHGANQNIWUZXEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=NC4=C(N=CN34)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12504044.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)
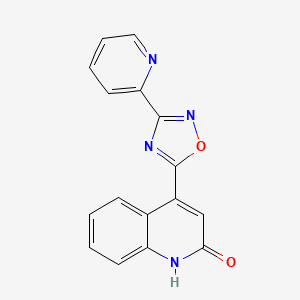
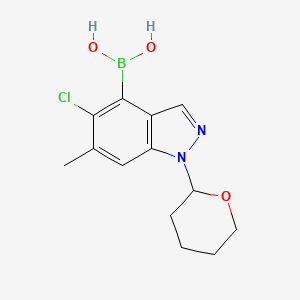
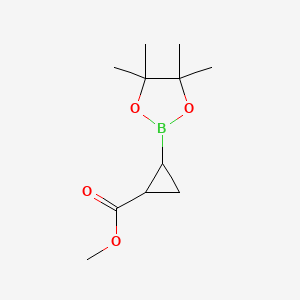
![5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12504075.png)
![5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate](/img/structure/B12504085.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12504093.png)
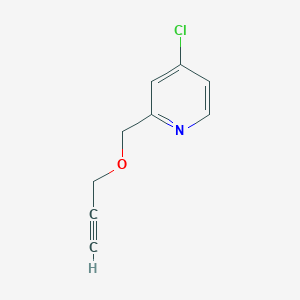
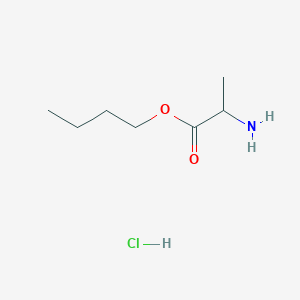
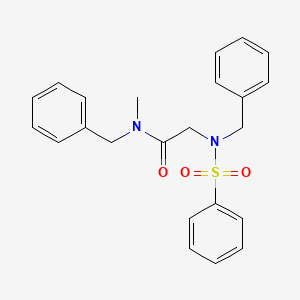
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)
